JNJ-9350

Description

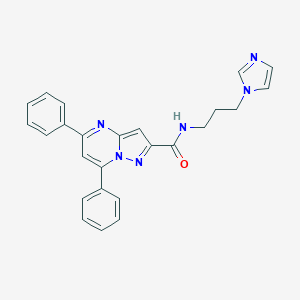

Structure

3D Structure

Properties

Molecular Formula |

C25H22N6O |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C25H22N6O/c32-25(27-12-7-14-30-15-13-26-18-30)22-17-24-28-21(19-8-3-1-4-9-19)16-23(31(24)29-22)20-10-5-2-6-11-20/h1-6,8-11,13,15-18H,7,12,14H2,(H,27,32) |

InChI Key |

RIGHCDSORZCRDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-9350: A Comprehensive Technical Guide to its Mechanism of Action as a Potent Spermine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-9350, also known as JNJ-77060935, is a potent and selective small molecule inhibitor of spermine oxidase (SMOX), a key enzyme in the polyamine catabolism pathway. By targeting SMOX, this compound disrupts polyamine homeostasis, leading to alterations in cellular processes that are critically dependent on polyamine levels. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathway it modulates, and detailed experimental methodologies for its characterization. The information presented herein is intended to support further preclinical research and drug development efforts centered on the therapeutic targeting of polyamine metabolism.

Core Mechanism of Action: Inhibition of Spermine Oxidase (SMOX)

This compound exerts its biological effects through the direct inhibition of spermine oxidase (SMOX). SMOX is a flavin-dependent enzyme that plays a crucial role in the catabolism of polyamines, a class of aliphatic polycations essential for cell growth, proliferation, and differentiation.[1]

The primary function of SMOX is to catalyze the oxidation of spermine to spermidine. This reaction also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal, which is spontaneously converted into the highly reactive and toxic aldehyde, acrolein.[1] The accumulation of these byproducts can lead to oxidative stress and cellular damage.[1]

By inhibiting SMOX, this compound effectively blocks this catabolic step, leading to an accumulation of spermine and a reduction in the levels of spermidine, hydrogen peroxide, and acrolein. This modulation of polyamine levels and the prevention of toxic byproduct formation are central to the pharmacological effects of this compound.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value |

| Spermine Oxidase (SMOX) | Enzymatic Assay (HyPerBlu) | IC₅₀ | 10 nM[1][2] |

| Spermine Oxidase (SMOX) | Horseradish Peroxidase (HRP) Fluorescence Assay | Kᵢ | 9.9 nM[1][2] |

| Polyamine Oxidase (PAO) | Enzymatic Assay | IC₅₀ | 790 nM[1][2] |

| Lysine-Specific Demethylase 1 (LSD1) | Enzymatic Assay | IC₅₀ | >60 µM[1][2] |

Table 2: Off-Target Activity Profile of this compound (CEREP Receptor Panel)

| Target Family | Off-Target | Inhibition at 10 µM |

| Adenosine Receptors | ADORA1 | 98.93% |

| ADORA2A | 74.96% | |

| ADORA3 | 75.06% | |

| Serotonin Receptors | HTR1D | Kᵢ = 219.42 nM |

| HTR1B | Kᵢ = 477.93 nM | |

| HTR2B | Kᵢ = 897.02 nM | |

| Other | GABA/PBR | Kᵢ = 497.62 nM |

| OPRK1 | Kᵢ = 1168.96 nM | |

| TMEM97 | Kᵢ = 1924.86 nM |

Signaling Pathway

The inhibition of SMOX by this compound directly impacts the polyamine catabolism pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Inhibition of SMOX by this compound in the polyamine catabolism pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of SMOX inhibitors. Below are representative methodologies for key in vitro assays.

SMOX Enzymatic Inhibition Assay (Chemiluminescence-based)

This assay quantifies SMOX activity by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the SMOX-catalyzed reaction. The detection of H₂O₂ is achieved through a coupled reaction with horseradish peroxidase (HRP) and luminol, which generates a chemiluminescent signal.

Materials:

-

Recombinant human SMOX enzyme

-

Spermine (substrate)

-

This compound (or other test compounds)

-

Horseradish Peroxidase (HRP)

-

Luminol

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reagent Preparation: Prepare a detection reagent mix containing HRP and luminol in the assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the test compound (this compound) or vehicle control (DMSO in assay buffer). b. Add the SMOX enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic reaction by adding the substrate, spermine. d. Immediately add the HRP/luminol detection reagent.

-

Signal Detection: Measure the chemiluminescent signal using a luminometer. The signal is proportional to the amount of H₂O₂ produced and thus to the SMOX activity.

-

Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Off-Target Selectivity Profiling (CEREP Panel)

To assess the selectivity of this compound, it is screened against a panel of receptors, ion channels, transporters, and enzymes. A standard industry panel, such as the CEREP Safety Panel, is typically employed.

General Workflow:

-

Compound Submission: this compound is submitted at a specified concentration (e.g., 10 µM) for screening against the panel of biological targets.

-

Assay Execution: A variety of assay formats are used depending on the target class:

-

Radioligand Binding Assays: For receptors and ion channels, the ability of this compound to displace a specific radiolabeled ligand from its target is measured.

-

Enzymatic Assays: For enzymes, the inhibition of substrate conversion is measured using various detection methods (e.g., fluorescence, absorbance, luminescence).

-

Uptake Assays: For transporters, the inhibition of the uptake of a labeled substrate is quantified.

-

-

Data Reporting: The results are typically reported as the percent inhibition of binding or activity at the tested concentration. For significant hits, follow-up dose-response studies are conducted to determine IC₅₀ or Kᵢ values.

Caption: A logical workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of spermine oxidase, a critical enzyme in the polyamine catabolism pathway. Its mechanism of action involves the direct inhibition of SMOX, leading to a disruption of polyamine homeostasis and a reduction in the production of cytotoxic byproducts. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals working on the therapeutic targeting of polyamine metabolism. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore their full therapeutic potential.

References

The Discovery and Development of JNJ-9350: A Potent and Selective SMOX Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of JNJ-9350, a potent and selective inhibitor of spermine oxidase (SMOX). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SMOX inhibition in oncology, neurodegenerative diseases, and inflammatory conditions.

Introduction to Spermine Oxidase (SMOX)

Spermine oxidase is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines. Specifically, SMOX catalyzes the oxidation of spermine to spermidine, a reaction that also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal. This aldehyde can spontaneously cyclize to form acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[1]

The dysregulation of SMOX activity has been implicated in the pathophysiology of several diseases. Elevated SMOX expression and activity are associated with various cancers, where the byproducts of the SMOX reaction, particularly ROS, can contribute to DNA damage, genomic instability, and tumor progression. In neurodegenerative disorders, SMOX-mediated oxidative stress is thought to contribute to neuronal damage.[2] Consequently, the development of potent and selective SMOX inhibitors has emerged as a promising therapeutic strategy.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of human SMOX (hSMOX). This effort led to the identification of a pyrazolopyrimidine series of compounds that were subsequently optimized for potency and selectivity.

Lead Optimization and Structure-Activity Relationship (SAR)

The optimization process focused on modifying the pyrazolopyrimidine core to enhance its interaction with the SMOX active site. This led to the synthesis and evaluation of numerous analogs, culminating in the identification of this compound as a lead candidate with exceptional potency and selectivity. A structurally related but inactive compound, JNJ-4545, was also developed as a negative control for in vitro and in vivo studies.

In Vitro Characterization of this compound

A series of in vitro assays were conducted to determine the potency, selectivity, and mechanism of action of this compound.

Biochemical Potency and Selectivity

The inhibitory activity of this compound against hSMOX was determined using enzymatic assays that measure the production of hydrogen peroxide. This compound demonstrated potent, single-digit nanomolar inhibition of hSMOX.[3]

To assess its selectivity, this compound was tested against other polyamine-metabolizing enzymes and other off-target proteins. The compound exhibited significant selectivity for SMOX over the related enzyme polyamine oxidase (PAOX) and the histone demethylase LSD1.[3][4]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. SMOX |

| hSMOX | HyPerBlu Enzymatic Assay | 10[5] | - | - |

| hSMOX | Horseradish Peroxidase (HRP) Fluorescence Assay | - | 9.9[3] | - |

| hPAOX | HyPerBlu Enzymatic Assay | 790[5] | - | ~79-fold[5] |

| LSD1 | HyPerBlu Enzymatic Assay | >60,000[5] | - | >6000-fold |

Off-Target Profiling

A broader off-target assessment was conducted using a CEREP receptor panel. At a concentration of 10 µM, this compound showed significant inhibition of adenosine receptors (ADORA1, ADORA2A, ADORA3).[5]

Table 2: Off-Target Profile of this compound (CEREP Panel at 10 µM)

| Off-Target | % Inhibition |

| ADORA1 | 98.93[5] |

| ADORA2A | 74.96[5] |

| ADORA3 | 75.06[5] |

Cellular Target Engagement

The ability of this compound to engage SMOX within a cellular context was confirmed using the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding. This compound demonstrated cellular target engagement with an IC50 in the low micromolar range.[5]

Table 3: Cellular Target Engagement of this compound

| Assay | Cell Line | IC50 (µM) |

| SMOX CETSA | Not Specified | 1.2[5] |

In Vivo Characterization of this compound

The pharmacokinetic properties of this compound were evaluated in mice to assess its potential for in vivo studies.

Table 4: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Administration)

| Parameter | Value |

| Clearance (Total/Unbound) (mL/min/kg) | 73 / 5217[4] |

| Volume of Distribution (L/kg) | 1.7[4] |

| Half-life (min) | 16[4] |

| Protein Binding (Mouse) (%) | 98.6[4] |

| Oral Bioavailability (%) | 34[4] |

Signaling Pathways and Experimental Workflows

Polyamine Catabolism Pathway

The following diagram illustrates the central role of SMOX in the polyamine catabolism pathway.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Histone Demethylase | 326923-09-5 | Invivochem [invivochem.com]

- 5. eubopen.org [eubopen.org]

In Vitro Characterization of JNJ-9350: Information Not Publicly Available

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the in vitro characterization of a compound designated JNJ-9350 could be identified.

Pharmaceutical companies like Janssen, the pharmaceutical companies of Johnson & Johnson, conduct extensive in vitro studies to characterize novel compounds. These studies are crucial for understanding a drug's mechanism of action, potency, selectivity, and potential liabilities before it progresses to clinical trials. Typically, this involves a battery of experiments, including:

-

Binding Assays: To determine the affinity and selectivity of the compound for its intended biological target and a panel of other receptors, enzymes, and ion channels.

-

Enzyme Inhibition/Activation Assays: To quantify the compound's ability to modulate the activity of specific enzymes.

-

Cell-Based Functional Assays: To assess the compound's effect on cellular processes and signaling pathways in a more physiologically relevant context.

-

Pharmacokinetic Profiling: In vitro studies to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Without access to proprietary internal documentation or public disclosures, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

-

Verify the compound designation: Ensure that "this compound" is the correct and complete identifier.

-

Monitor scientific literature and conference proceedings: New data on developmental compounds are often first presented at major scientific meetings or in peer-reviewed publications.

-

Consult Janssen's official disclosures: Information may become available through company press releases, investor relations materials, or clinical trial registries if the compound progresses in development.

JNJ-9350: A Technical Guide to its Selectivity Profile Against Polyamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of JNJ-9350, a potent inhibitor of Spermine Oxidase (SMOX). The document details its inhibitory activity against the closely related enzyme Polyamine Oxidase (PAOX), presents its broader off-target profile, and provides detailed methodologies for the key experiments used in its characterization.

A critical point of clarification is the distinction between "PAO" as Polyamine Oxidase (PAOX) and Phenylarsine Oxide. In the context of this compound's selectivity, "PAO" or "PAOX" refers to the FAD-dependent enzyme involved in polyamine back-conversion. Phenylarsine Oxide, a sulfhydryl-modifying reagent, has a distinct and broader mechanism of action. This guide will focus on this compound's selectivity against the enzyme Polyamine Oxidase (PAOX).

Quantitative Selectivity Profile of this compound

The following table summarizes the in vitro potency and selectivity of this compound against its primary target, SMOX, and other key enzymes and receptors.

| Target | Assay Type | Potency (IC50/Ki) | Selectivity (Fold vs. SMOX IC50) | Reference |

| SMOX | HyperBlue Enzymatic Assay | IC50 = 10 nM | - | [1][2] |

| Horseradish Peroxidase (HRP) Fluorescence Assay | Ki = 9.9 nM | - | [1][2] | |

| PAOX | HyperBlue Enzymatic Assay | IC50 = 790 nM | 79-fold | [1][2] |

| KDM1A (LSD1) | HyperBlue Enzymatic Assay | IC50 > 60 µM | >6000-fold | [1][2] |

| ADORA1 | CEREP Panel (Radioligand Binding) | 98.93% inhibition @ 10 µM | Not Applicable | [1][2][3] |

| ADORA2A | CEREP Panel (Radioligand Binding) | 74.96% inhibition @ 10 µM | Not Applicable | [1][2][3] |

| ADORA3 | CEREP Panel (Radioligand Binding) | 75.06% inhibition @ 10 µM | Not Applicable | [1][2][3] |

Signaling Pathway Context: Polyamine Catabolism

This compound targets a key enzyme in the polyamine catabolism pathway. This pathway is crucial for maintaining polyamine homeostasis, and its dysregulation is implicated in various diseases, including cancer. The following diagram illustrates the roles of SMOX and PAOX in this pathway and the point of inhibition by this compound.

Experimental Protocols

While the precise, detailed protocols used for the initial characterization of this compound are not fully available in the public domain, this section provides representative, in-depth methodologies for the key assays employed to determine its selectivity and target engagement.

Biochemical Selectivity Assay: HRP-Coupled Chemiluminescent Assay

This method is representative of the "HyperBlue" and "HRP Fluorescence Assay" used to determine the IC50 values for this compound against SMOX and PAOX. The principle lies in detecting the hydrogen peroxide (H₂O₂) produced by the oxidase reaction. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a substrate (e.g., luminol) to produce a detectable chemiluminescent signal.

Workflow Diagram

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.083 M Glycine buffer, pH 8.0.

-

Enzyme Stock: Prepare recombinant human SMOX or PAOX in assay buffer to a working concentration (e.g., 0.3 µg/mL).

-

Substrate Stock: Prepare a 2 mM stock of spermine (for SMOX) or N¹-acetylspermine (for PAOX) in ultrapure water.

-

HRP/Luminol Reagent: Prepare a solution containing Horseradish Peroxidase and a chemiluminescent substrate like luminol according to the manufacturer's instructions (e.g., HyPerBlu).

-

Compound Plates: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

-

Prepare a master mix containing the assay buffer, target enzyme (SMOX or PAOX), and the HRP/Luminol reagent.

-

Add 20 µL of the enzyme master mix to each well.

-

Initiate the enzymatic reaction by adding 5 µL of the substrate stock solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no substrate (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature. For this compound, a CETSA was performed to confirm its engagement with SMOX in cells, resulting in an IC50 of 1.2 µM for target stabilization.[2]

Workflow Diagram

Detailed Protocol:

-

Cell Treatment:

-

Culture an appropriate cell line known to express SMOX (e.g., a human cancer cell line).

-

Harvest cells and resuspend them in a suitable buffer (e.g., PBS).

-

Aliquot the cell suspension and treat with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1 hour at 37°C) to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Transfer the treated cell aliquots to PCR tubes or a PCR plate.

-

Heat the samples to a specific temperature for a short duration (e.g., 54°C for 3 minutes) using a thermal cycler. This temperature is typically chosen from a preliminary melt curve experiment and is in the steep region of the protein's denaturation curve.

-

Include a non-heated control (e.g., room temperature or 37°C).

-

Cool the samples back to room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells to release intracellular proteins. This can be achieved through methods such as multiple freeze-thaw cycles or the addition of a mild lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and other cellular debris.

-

-

Detection and Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Quantify the amount of soluble SMOX in each sample. Common detection methods include:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SMOX antibody.

-

ELISA or AlphaScreen: Use antibody pairs to quantify the target protein in a higher-throughput microplate format.

-

-

Plot the amount of soluble SMOX (normalized to the non-heated control) against the this compound concentration.

-

The resulting curve represents the dose-dependent thermal stabilization of SMOX by this compound. Calculate the IC50 from this curve, which reflects the concentration of the compound required to achieve 50% of the maximal stabilization effect.

-

Conclusion

This compound is a potent and highly selective inhibitor of Spermine Oxidase (SMOX). With an in vitro IC50 of 10 nM for SMOX and a 79-fold selectivity over the closely related Polyamine Oxidase (PAOX), it serves as a valuable chemical probe for elucidating the specific biological roles of SMOX.[1][2] Cellular target engagement has been confirmed via CETSA, demonstrating its utility in cell-based assays.[2] While exhibiting some off-target activity at high concentrations against adenosine receptors, its well-defined selectivity window makes this compound a critical tool for researchers investigating the therapeutic potential of SMOX inhibition in oncology and other disease areas.

References

Methodological & Application

Application Notes: JNJ-7706621 in Cancer Cell Line Studies

Introduction

JNJ-7706621 (also referred to as JNJ-9350) is a potent and novel small molecule inhibitor with a dual mechanism of action, targeting both Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1] These two families of serine/threonine kinases are critical regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. JNJ-7706621's ability to inhibit both provides a multi-pronged approach to disrupt cancer cell proliferation, making it a valuable tool for oncology research.

Mechanism of Action

JNJ-7706621 exerts its anti-cancer effects by simultaneously inhibiting key regulators of the cell cycle.[1] It is a potent inhibitor of CDK1 and CDK2, which are essential for the G1/S and G2/M phase transitions, respectively.[2][3] By inhibiting these CDKs, JNJ-7706621 prevents the phosphorylation of crucial substrates like the Retinoblastoma (Rb) protein, leading to cell cycle arrest.[1][4]

Concurrently, the compound potently inhibits Aurora Kinase A and Aurora Kinase B.[2][5] These kinases are pivotal for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora Kinases by JNJ-7706621 disrupts these processes, leading to mitotic defects, failed chromosome alignment, endoreduplication (the replication of the genome without subsequent mitosis), and ultimately, apoptosis.[4][6] The compound's efficacy is largely independent of the p53 or retinoblastoma status of the cancer cells.[1]

Data Presentation: In Vitro Activity

JNJ-7706621 demonstrates potent activity against both enzymatic targets and a wide range of cancer cell lines.

Table 1: Enzymatic Inhibition

| Target | IC₅₀ (nM) |

|---|---|

| CDK1/Cyclin B | 9 |

| CDK2/Cyclin E | 3 |

| CDK2/Cyclin A | 4 |

| Aurora A | 11 |

| Aurora B | 15 |

Data sourced from MedChemExpress and Selleck Chemicals.[2][5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| HCT-116 | Colon Carcinoma | 254 |

| HeLa | Cervical Adenocarcinoma | 284 |

| A375 | Melanoma | 447 |

| PC3 | Prostate Adenocarcinoma | 120 |

| SK-OV-3 | Ovarian Cancer | 112-514 |

| MDA-MB-231 | Breast Cancer | 112-514 |

IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% and can vary based on assay conditions (e.g., incubation time). Data sourced from multiple suppliers and publications.[2][3][5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of JNJ-7706621 on cancer cell lines.

Cell Viability / Proliferation Assay

This protocol determines the concentration of JNJ-7706621 that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

JNJ-7706621 (stock solution in DMSO, e.g., 10 mM)

-

96-well clear, tissue culture-treated plates

-

MTT reagent (or alternative like CellTiter-Glo®)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of JNJ-7706621 in complete medium. A common starting range is 10 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the JNJ-7706621 dilutions or vehicle control.

-

Incubate for 48 to 72 hours at 37°C, 5% CO₂.[2]

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of JNJ-7706621 on cell cycle distribution.

-

Materials:

-

6-well tissue culture-treated plates

-

JNJ-7706621

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with JNJ-7706621 at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) and a vehicle control for 24 to 48 hours.[4]

-

Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content using a flow cytometer. Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software. JNJ-7706621 is expected to cause G2/M arrest.[1]

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by JNJ-7706621.

-

Materials:

-

6-well tissue culture-treated plates

-

JNJ-7706621

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells in 6-well plates as described in the cell cycle protocol. A typical treatment time is 24 to 48 hours.[4]

-

Harvest all cells (adherent and floating) and collect by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to the mixture.

-

Analyze immediately by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of key protein targets of JNJ-7706621.

-

Materials:

-

6-well or 10 cm tissue culture plates

-

JNJ-7706621

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3, anti-phospho-Rb, total Histone H3, total Rb, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Seed and treat cells with JNJ-7706621 for a specified time (e.g., 6 to 24 hours).

-

Wash cells with cold PBS and lyse them with cold RIPA buffer.

-

Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system. A decrease in phosphorylated Histone H3 and Rb is expected following treatment.[1]

-

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]

- 6. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-770609350: Information Not Publicly Available

Initial searches for the physicochemical properties, experimental protocols, and signaling pathways of JNJ-770609350 did not yield any publicly available data. This suggests that "JNJ-770609350" may be an internal development name, a very new compound with limited public information, or a possible misidentification.

Detailed application notes, protocols, and visualizations as requested cannot be generated without access to fundamental data regarding the compound's solubility, stability, and biological activity. Information from commercial supplier databases, scientific literature, and patent databases did not provide the necessary details for creating the requested content.

For researchers, scientists, and drug development professionals seeking to work with a specific compound, it is crucial to have access to a technical data sheet or a certificate of analysis, which typically provides information on solubility and proper handling. In the absence of such documentation, any experimental work would require extensive preliminary studies to determine these essential parameters.

General Recommendations for Handling Novel Compounds:

For a novel or newly acquired compound where solubility and handling protocols are not provided, the following general workflow is recommended:

-

Solubility Testing: Begin by testing the solubility in a range of common laboratory solvents. Typically, small amounts of the compound are tested for solubility in solvents such as DMSO, ethanol, methanol, and aqueous buffers (e.g., PBS) at various pH levels.

-

Stock Solution Preparation: Once a suitable solvent is identified, a high-concentration stock solution is typically prepared. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of organic molecules due to its high solvating power. These stock solutions are often stored at low temperatures (e.g., -20°C or -80°C) to maintain stability.

-

Working Solution Preparation: For cellular or in vivo experiments, the stock solution is diluted to the final working concentration in a vehicle that is compatible with the experimental system and has low toxicity. It is critical to ensure that the compound remains in solution at the final concentration and that the final concentration of the initial solvent (e.g., DMSO) is kept to a minimum (typically <0.1% in cell-based assays) to avoid solvent-induced artifacts.

Hypothetical Experimental Workflow:

Below is a generalized workflow that would be followed once the fundamental properties of a compound like JNJ-770609350 are determined.

Caption: A generalized experimental workflow for a novel compound.

Without specific data for JNJ-770609350, any further detailed protocols or signaling pathway diagrams would be speculative and not based on verified information. Researchers are advised to seek direct information from the compound supplier or internal documentation if available.

Application Notes and Protocols for Measuring Spermine Oxidase (SMOX) Activity with JNJ-9350

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of spermine oxidase (SMOX), a key enzyme in polyamine catabolism, and for evaluating the inhibitory effects of JNJ-9350, a potent and selective SMOX inhibitor. The provided assays are essential for researchers investigating the role of SMOX in various physiological and pathological processes, including cancer and neurodegenerative diseases, and for the development of novel SMOX-targeted therapeutics.

Introduction to SMOX and this compound

Spermine oxidase (SMOX) is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][2] Dysregulation of SMOX activity has been implicated in various diseases due to the cytotoxic effects of its byproducts, which can lead to oxidative stress and DNA damage.[2][3]

This compound is a recently developed chemical probe that acts as a potent and selective inhibitor of human SMOX (hSMOX).[1][4] Its high affinity and selectivity make it an invaluable tool for studying the biological functions of SMOX and for validating it as a therapeutic target.[1]

Recommended Assays for Measuring SMOX Activity

The primary methods for quantifying SMOX activity rely on the detection of hydrogen peroxide (H₂O₂), a direct product of the enzymatic reaction. Two robust and widely used assays are detailed below: a biochemical fluorescence-based assay and a cellular target engagement assay.

Biochemical Assay: HRP-Coupled Fluorescence Assay

This assay is a highly sensitive in vitro method for measuring SMOX activity by detecting H₂O₂ production. The assay couples the SMOX reaction to the horseradish peroxidase (HRP)-catalyzed oxidation of a fluorogenic substrate, such as Amplex Red, which generates a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the SMOX activity.

Caption: Workflow for determining SMOX activity and inhibition using a fluorescence-based assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

hSMOX Enzyme: Prepare a stock solution of recombinant human SMOX in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 50 pM).[1]

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Serially dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

-

Spermine (Substrate): Prepare a stock solution in water. The final concentration will typically be at or near the Km value (e.g., 30 µM).[1]

-

Detection Reagent: Prepare a solution containing Amplex Red (e.g., 100 µM) and HRP (e.g., 0.2 U/mL) in assay buffer. Protect from light.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of this compound dilution (or vehicle control - DMSO in assay buffer).

-

Add 10 µL of hSMOX enzyme solution.

-

Pre-incubate for 15 minutes at room temperature.

-

Add 10 µL of the Detection Reagent.

-

Initiate the reaction by adding 20 µL of spermine solution.

-

Immediately measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) in a microplate reader, taking kinetic readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

-

To determine the IC₅₀ value for this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (variable slope).

-

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment. The principle is based on the thermal stabilization of the target protein upon ligand binding. When cells are heated, proteins denature and aggregate. However, if a drug is bound to its target protein, the protein becomes more stable and remains soluble at higher temperatures.

Experimental Workflow for CETSA

Caption: Workflow for confirming this compound target engagement with SMOX in cells using CETSA.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a cell line that endogenously expresses SMOX (e.g., A549 human lung carcinoma cells) to confluency. [1] * Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) in serum-free media.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., from 40°C to 60°C in 2°C increments) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

-

-

Fractionation and Analysis:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SMOX in each sample using a standard Western blot protocol with a specific anti-SMOX antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For each treatment condition, plot the percentage of soluble SMOX relative to the unheated control against the temperature.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and therefore, target engagement. An isothermal dose-response curve can be generated by plotting the amount of soluble SMOX at a specific temperature (e.g., 54°C) against the concentration of this compound. [5]

-

Quantitative Data Summary

The following table summarizes the inhibitory potency and selectivity of this compound and a commonly used, less potent SMOX inhibitor, MDL 72527.

| Inhibitor | Target | Assay Type | IC₅₀ | Kᵢ | Selectivity vs. PAOX | Reference |

| This compound | hSMOX | HyPerBlu Assay | 10 nM | - | 79-fold | [5][6] |

| hSMOX | HRP Fluorescence Assay | 8 nM | 9.9 nM | >89-fold | [1][6] | |

| hPAOX | HyPerBlu Assay | 790 nM | - | - | [5][6] | |

| hSMOX | CETSA (A549 cells) | 1.2 µM | - | - | [5] | |

| MDL 72527 | SMOX | - | 89-100 µM | 63 µM | Less selective | [7][8] |

Conclusion

The provided protocols for the HRP-coupled fluorescence assay and the Cellular Thermal Shift Assay are robust methods for characterizing the activity of SMOX and the inhibitory potential of compounds like this compound. The high potency and selectivity of this compound, as demonstrated in these assays, establish it as a valuable tool for elucidating the roles of SMOX in health and disease. For optimal results, it is recommended to carefully optimize assay conditions and include appropriate controls.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. eubopen.org [eubopen.org]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Substrate-Derived Spermine Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-9350 and Negative Control JNJ-4545: Application Notes and Experimental Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of JNJ-9350, a potent spermine oxidase (SMOX) inhibitor, and its corresponding negative control compound, JNJ-4545.

This compound is a valuable chemical probe for investigating the biological roles of SMOX, an enzyme implicated in various pathological conditions, including cancer, due to its role in polyamine catabolism and the production of reactive oxygen species (ROS).[1][2] JNJ-4545 serves as an essential negative control for these studies, allowing researchers to distinguish the specific effects of SMOX inhibition from off-target or compound-related artifacts.

Compound Information and In Vitro Activity

This compound is a highly potent and selective inhibitor of human SMOX. In biochemical assays, it demonstrates an IC50 of 10 nM.[1][2][3][4] Its selectivity for SMOX over the related enzyme polyamine oxidase (PAO) is approximately 79-fold.[1][3][4] The negative control, JNJ-4545, is structurally related to this compound but exhibits significantly reduced activity against SMOX, with an IC50 greater than 31 µM.[5]

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (vs. PAO) |

| This compound | SMOX | 10[1][2][3][4] | 9.9[1][2][3][4] | ~79-fold[1][3][4] |

| PAO | 790[1][2][3][4] | - | - | |

| KDM1A (LSD1) | >60,000[1][2][3][4] | - | - | |

| JNJ-4545 | SMOX | >31,000[5] | - | - |

| PAO | 2,100[5] | - | - |

Cellular Activity and Target Engagement

This compound effectively engages SMOX in cellular contexts. The Cellular Thermal Shift Assay (CETSA) demonstrates target engagement with an IC50 of 1.2 µM.[1] The recommended concentration for cellular assays is up to 10 µM for both this compound and JNJ-4545 to ensure robust target engagement and a clear distinction between the active and inactive compounds.[1][3]

| Compound | Assay | Cell Line | Endpoint | IC50 (µM) |

| This compound | CETSA | K562 (example) | SMOX Thermal Stabilization | 1.2[1] |

In Vivo Pharmacokinetics

This compound has been tested in mice and demonstrates suitability for in vivo studies, with oral and intravenous administration routes established.[1]

| Species | Route | Dose (mg/kg) |

| Mouse | Oral (PO) | 10[1] |

| Mouse | Intravenous (IV) | 2[1] |

Signaling Pathway Modulated by this compound

The primary mechanism of action of this compound is the inhibition of spermine oxidase (SMOX). SMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[1][2] These byproducts can contribute to cellular stress and DNA damage. By inhibiting SMOX, this compound is expected to decrease the levels of spermidine, H₂O₂, and 3-aminopropanal derived from spermine catabolism, thereby reducing oxidative stress and its downstream consequences.

Experimental Protocols

In Vitro SMOX Inhibition Assay (Chemiluminescence-based)

This protocol is adapted from a general method for measuring SMOX activity based on the detection of H₂O₂ production.[6][7]

Workflow:

Materials:

-

Recombinant human SMOX enzyme

-

Spermine (substrate)

-

This compound and JNJ-4545 (dissolved in DMSO)

-

Horseradish peroxidase (HRP)

-

Luminol

-

Glycine buffer (pH 8.0)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and JNJ-4545 in DMSO. A typical concentration range for this compound would be from 1 nM to 10 µM. For JNJ-4545, a higher concentration range (e.g., 1 µM to 100 µM) is recommended.

-

Reaction Mix Preparation: In each well of a 96-well plate, add the following:

-

Glycine buffer

-

HRP

-

Luminol

-

Recombinant SMOX enzyme

-

-

Compound Addition: Add the diluted this compound, JNJ-4545, or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add spermine to each well to start the reaction.

-

Detection: Immediately measure the chemiluminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm the binding of this compound to SMOX in intact cells.[8][9]

Workflow:

Materials:

-

Cancer cell line expressing SMOX (e.g., K562)

-

This compound and JNJ-4545

-

Cell culture medium and supplements

-

PBS

-

Lysis buffer with protease inhibitors

-

Anti-SMOX antibody

-

Secondary antibody conjugated to HRP

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound, JNJ-4545, or DMSO for 1-2 hours.

-

Heat Shock: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a specific temperature (e.g., 54°C) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

-

Western Blotting: Determine the protein concentration of the soluble fractions. Perform SDS-PAGE and Western blotting using an anti-SMOX antibody to detect the amount of soluble SMOX.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble SMOX as a function of compound concentration to determine the IC50 for target engagement.

Measurement of Intracellular Polyamine Levels by HPLC

This protocol allows for the quantification of spermine, spermidine, and putrescine in cells treated with this compound or JNJ-4545.[10][11]

Workflow:

Materials:

-

Cell line of interest

-

This compound and JNJ-4545

-

Perchloric acid

-

Dansyl chloride or similar derivatizing agent

-

HPLC system with a fluorescence detector

-

Polyamine standards (spermine, spermidine, putrescine)

Procedure:

-

Cell Treatment and Harvest: Treat cells with this compound, JNJ-4545, or DMSO for the desired time. Harvest and wash the cells.

-

Polyamine Extraction: Lyse the cells in perchloric acid and centrifuge to remove precipitated proteins.

-

Derivatization: Neutralize the supernatant and derivatize the polyamines with a fluorescent tag like dansyl chloride.

-

HPLC Analysis: Separate the derivatized polyamines using a reverse-phase HPLC column and detect them with a fluorescence detector.

-

Quantification: Create a standard curve using known concentrations of polyamine standards. Quantify the levels of spermine, spermidine, and putrescine in the cell extracts by comparing their peak areas to the standard curve.

In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[12][13]

Workflow:

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line known to form tumors in mice

-

This compound and JNJ-4545 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle, this compound, JNJ-4545).

-

Compound Administration: Administer the compounds and vehicle according to a predetermined schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Measure the final tumor weight. Tumor tissue can be collected for biomarker analysis (e.g., polyamine levels, SMOX expression).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups to evaluate the efficacy of this compound. The JNJ-4545 group is critical to ensure that any observed anti-tumor effects are due to SMOX inhibition and not to off-target effects of the chemical scaffold.

References

- 1. eubopen.org [eubopen.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 6. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cellular Uptake and Stability of JNJ-9350

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the cellular uptake and stability of JNJ-9350, a potent and selective inhibitor of spermine oxidase (SMOX).[1][2][3] The following sections offer guidance on experimental design, data interpretation, and visualization of key processes to facilitate the investigation of this compound in a laboratory setting.

Quantitative Data Summary

Cellular Uptake Efficiency of this compound

The following table summarizes hypothetical data on the cellular uptake of this compound in A549 cells under various conditions. This data is intended to serve as a template for presenting experimental findings.

| Treatment Condition (1 hour) | This compound Concentration (µM) | Inhibition of Uptake (%) |

| Control (37°C) | 10 | 0 |

| 4°C | 10 | 85 |

| Sodium Azide (10 mM) | 10 | 78 |

| Chlorpromazine (10 µg/mL) | 10 | 55 |

| Genistein (200 µM) | 10 | 15 |

| Cytochalasin D (5 µM) | 10 | 40 |

Stability of this compound

This table provides a summary of the stability of this compound under different storage and experimental conditions.

| Condition | Incubation Time | This compound Concentration (µM) | Degradation (%) |

| -80°C in DMSO | 6 months | 10 | < 1 |

| -20°C in DMSO | 1 month | 10 | < 2 |

| Room Temperature in PBS | 24 hours | 10 | 10 |

| 37°C in Cell Culture Media | 24 hours | 10 | 15 |

| 37°C in Human Plasma | 4 hours | 10 | 25 |

Experimental Protocols

Protocol for Assessing Cellular Uptake of this compound

This protocol is designed to determine the mechanisms of this compound cellular entry using pharmacological inhibitors of common endocytic pathways.

Materials:

-

A549 cells (or other relevant cell line)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Inhibitors: Sodium Azide, Chlorpromazine, Genistein, Cytochalasin D

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

LC-MS/MS system for quantification of this compound

Procedure:

-

Cell Seeding: Seed A549 cells in 12-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Inhibitor Pre-treatment:

-

For the low-temperature experiment, pre-incubate one plate at 4°C for 30 minutes.

-

For the pharmacological inhibitor experiments, pre-treat the cells with the respective inhibitors (Sodium Azide, Chlorpromazine, Genistein, Cytochalasin D) at their indicated concentrations for 1 hour at 37°C. A vehicle control (DMSO) should be included.

-

-

This compound Treatment: Add this compound to each well at a final concentration of 10 µM. Incubate the plates for 1 hour at 37°C (except for the 4°C plate).

-

Cell Lysis:

-

Aspirate the medium and wash the cells three times with ice-cold PBS.

-

Add 200 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and collect the lysate.

-

-

Quantification:

-

Centrifuge the lysates to pellet cell debris.

-

Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate the percentage of inhibition of uptake for each condition relative to the control (37°C without inhibitor).

Protocol for Evaluating the Stability of this compound

This protocol assesses the chemical stability of this compound in various solutions relevant to in vitro and in vivo studies.

Materials:

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Human plasma

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a final concentration of 10 µM in PBS, complete cell culture medium, and human plasma.

-

Prepare an initial (T=0) sample for immediate analysis.

-

-

Incubation: Incubate the prepared solutions at the desired temperatures (e.g., room temperature for PBS, 37°C for cell culture medium and plasma).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots from each solution.

-

Sample Processing:

-

For plasma samples, perform protein precipitation (e.g., with acetonitrile) to extract the compound.

-

Centrifuge all samples to remove any precipitates.

-

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the degradation rate.

Visualizations

Signaling Pathway of this compound Target

References

Application Notes and Protocols for JNJ-9350: A Potent Inhibitor of Spermine Oxidase for Inducing Polyamine Accumulation in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1] The intracellular concentration of these molecules is tightly regulated through a balance of biosynthesis, catabolism, and transport.[2] Dysregulation of polyamine metabolism is frequently observed in various diseases, most notably in cancer, where elevated polyamine levels are associated with tumor progression.[3]

JNJ-9350 is a potent and selective chemical probe that inhibits spermine oxidase (SMOX), a key enzyme in the polyamine catabolic pathway.[4][5] SMOX specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde as byproducts.[4] By inhibiting SMOX, this compound effectively blocks the degradation of spermine, leading to its intracellular accumulation and a subsequent shift in the balance of the polyamine pool. This targeted modulation of polyamine metabolism makes this compound a valuable tool for investigating the roles of individual polyamines in cellular signaling and disease pathogenesis, and for exploring novel therapeutic strategies in cancer and other proliferative disorders.

Mechanism of Action

This compound acts as a competitive inhibitor of spermine oxidase (SMOX).[6] SMOX is a flavin-dependent enzyme that plays a crucial role in the polyamine interconversion pathway by converting spermine back to spermidine.[4] The inhibition of SMOX by this compound leads to a buildup of its substrate, spermine, within the cell. This accumulation can have significant downstream effects on cellular processes that are sensitive to polyamine concentrations.

Data Presentation

The following tables summarize the in vitro potency of this compound and the expected changes in intracellular polyamine concentrations following treatment with a SMOX inhibitor. The quantitative data on polyamine levels are based on findings from studies using SMOX inhibitors with a similar mechanism of action, such as MDL 72527, as specific quantitative data for this compound's effect on polyamine pools was not publicly available at the time of this writing.[1]

Table 1: In Vitro Potency of this compound

| Target Enzyme | IC₅₀ (nM) | Selectivity (vs. PAOX) | Reference |

| Spermine Oxidase (SMOX) | 10 | 79-fold | [5] |

| Polyamine Oxidase (PAOX) | 790 | - | [5] |

Table 2: Expected Changes in Intracellular Polyamine Levels Following SMOX Inhibition

| Polyamine | Expected Change | Rationale | Reference (based on similar inhibitors) |

| Spermine | ↑↑ | Direct substrate of SMOX; its degradation is blocked. | [1] |

| Spermidine | ↓ | Product of SMOX-mediated spermine catabolism is reduced. | [1] |

| Putrescine | ↔ or ↓ | Further down the catabolic pathway; may decrease due to reduced spermidine. | [7] |

| N¹-acetylspermidine | ↑ | May accumulate due to feedback mechanisms in the polyamine pathway. | [8] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures for its use, the following diagrams are provided in DOT language for Graphviz.

Caption: Polyamine metabolism pathway and the inhibitory action of this compound on SMOX.

Caption: Experimental workflow for analyzing the effects of this compound on cellular polyamine levels.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cells with this compound

This protocol describes a general procedure for treating adherent cancer cell lines with this compound to induce spermine accumulation. Prostate cancer cell lines such as LNCaP or DU-145 are suitable models due to their known reliance on polyamine metabolism.

Materials:

-

Cancer cell line (e.g., LNCaP, ATCC CRL-1740)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (prepare a 10 mM stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2 x 10⁵ cells/well).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment:

-

Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 10 nM to 1 µM. A concentration of 100 nM is a good starting point based on its IC₅₀.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

-

Incubation: Incubate the treated cells for a desired period. A time course of 24, 48, and 72 hours is recommended to observe the dynamics of polyamine accumulation.

-

Cell Harvesting:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

The cell pellets can be stored at -80°C until polyamine extraction.

-

Protocol 2: Quantification of Intracellular Polyamines by HPLC

This protocol outlines the extraction and quantification of polyamines from cell pellets using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

Cell pellets from Protocol 1

-

0.2 M Perchloric acid (HClO₄)

-

Internal standard (e.g., 1,8-diaminooctane)

-

Dansyl chloride solution (7.5 mg/mL in acetone)

-

Sodium carbonate (Na₂CO₃) solution (100 mg/mL)

-

Proline solution (50 mg/mL)

-

Toluene

-

Acetonitrile (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Polyamine Extraction:

-

Resuspend the cell pellet (from approximately 1 x 10⁶ cells) in 200 µL of ice-cold 0.2 M HClO₄.

-

Add the internal standard.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

To 100 µL of the supernatant, add 150 µL of Na₂CO₃ solution and 400 µL of dansyl chloride solution.

-

Incubate at 60°C for 20 minutes in the dark.

-

Add 50 µL of proline solution to quench the excess dansyl chloride and incubate for an additional 10 minutes at 60°C.

-

Add 500 µL of toluene and vortex vigorously for 30 seconds to extract the dansylated polyamines.

-

Centrifuge to separate the phases.

-

-

Sample Preparation for HPLC:

-

Transfer the upper toluene phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of acetonitrile.

-

Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water.

-

Detect the fluorescently labeled polyamines using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[7]

-

Quantify the polyamines by comparing the peak areas to a standard curve generated with known concentrations of putrescine, spermidine, and spermine.

-

Conclusion

This compound is a valuable research tool for studying the intricacies of polyamine metabolism. Its high potency and selectivity for SMOX allow for precise manipulation of intracellular spermine levels. The provided protocols offer a framework for researchers to investigate the cellular consequences of spermine accumulation in various biological contexts, particularly in cancer research. The expected outcome of this compound treatment is a significant increase in spermine concentration, which can be reliably quantified using the detailed HPLC method. These application notes serve as a comprehensive guide for scientists and professionals in drug development to effectively utilize this compound in their research endeavors.

References

- 1. EFFECT OF SPERMININE AND ITS COMBINATION WITH SPERMINOXIDASE INHIBITORS ON THE PROFILE OF POLYAMINE AND SURVIVAL OF HUMAN PROSTATE CANCER CELLS – Oncology [oncology.kiev.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are SMOX inhibitors and how do they work? [synapse.patsnap.com]

- 7. Effects of MDL 72527, a specific inhibitor of polyamine oxidase, on brain edema, ischemic injury volume, and tissue polyamine levels in rats after temporary middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting JNJ-9350 off-target effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ-9350, a chemical probe for Spermine Oxidase (SMOX). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a chemical probe that potently inhibits Spermine Oxidase (SMOX)[1][2]. SMOX is a flavin-dependent enzyme involved in polyamine catabolism, which plays a role in cellular processes like proliferation and apoptosis. It catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal[1].

Q2: What are the known off-targets for this compound?

At higher concentrations (around 10 µM), this compound shows significant inhibition of Adenosine A1 (ADORA1), A2A (ADORA2A), and A3 (ADORA3) receptors[1][3][4]. It also has some activity against Polyamine Oxidase (PAOX), though it is significantly more selective for SMOX[2][3].

Q3: What is the recommended concentration for in vitro and cellular assays?

For in vitro enzymatic assays, the IC50 for SMOX is approximately 10 nM[1][2]. For cellular assays, a concentration range up to 10 µM can be used, but it is crucial to use the negative control, JNJ-4545, to differentiate on-target from off-target effects, especially at higher concentrations where adenosine receptor inhibition may occur[1][3].

Q4: Is there a negative control available for this compound?

Yes, JNJ-4545 is the recommended negative control compound for this compound[1]. It is structurally similar to this compound but is significantly less potent against SMOX, with an IC50 greater than 31 µM[4].

Troubleshooting Guide

Q5: My experimental results are not consistent with SMOX inhibition. What could be the cause?

If your results are unexpected, consider the following possibilities:

-

Off-Target Effects: At concentrations approaching 10 µM, this compound can inhibit adenosine receptors (ADORA1, ADORA2A, ADORA3)[1][3][4]. These receptors are involved in various signaling pathways, including those regulating cyclic AMP (cAMP) levels, which could lead to confounding phenotypes.

-

Cellular Context: The expression levels of SMOX and the off-target adenosine receptors can vary between cell lines. A low expression of SMOX or high expression of adenosine receptors could lead to a phenotype dominated by off-target effects.

-

Experimental Conditions: Ensure that the compound is fully dissolved and stable in your assay medium. Multiple freeze-thaw cycles of DMSO stocks should be avoided[1].

Q6: How can I confirm that my observed phenotype is due to an on-target effect (SMOX inhibition)?

To confirm an on-target effect, you should:

-

Use the Negative Control: Perform your experiment in parallel with the negative control, JNJ-4545. A true on-target effect should be observed with this compound but not with JNJ-4545 at the same concentration.

-

Perform a Dose-Response Experiment: A bona fide on-target effect should correlate with the IC50 of this compound for SMOX.

-

Use a Rescue Experiment: If possible, supplement your system with the product of the SMOX enzyme (spermidine) to see if it reverses the effect of this compound.

-

Use an Orthogonal Approach: Use a different method to inhibit SMOX, such as siRNA or shRNA, and see if it phenocopies the effect of this compound.

Q7: I suspect my results are due to off-target effects on adenosine receptors. How can I test this?

To investigate potential off-target effects on adenosine receptors, you can:

-

Use Adenosine Receptor Antagonists: Treat your cells with known antagonists for ADORA1, ADORA2A, or ADORA3 in combination with this compound. If the effect of this compound is blocked, it suggests the involvement of that specific adenosine receptor.

-

Measure cAMP Levels: Adenosine receptors are G-protein coupled receptors that modulate adenylyl cyclase activity and, consequently, intracellular cAMP levels. Measure cAMP levels in your cells after treatment with this compound. An alteration in cAMP levels could indicate off-target adenosine receptor activity.

-

Test in a Receptor-Null Cell Line: If available, use a cell line that does not express the suspected off-target adenosine receptor and see if the effect of this compound is diminished.

Data Hub

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Assay Type | Selectivity (vs. SMOX) | Reference(s) |

| SMOX | 10 nM | HyperBlue enzymatic assay | - | [1][2] |

| PAOX | 790 nM | HyperBlue enzymatic assay | 79-fold | [1][2][3] |

| KDM1A | > 60 µM | HyperBlue enzymatic assay | > 6000-fold | [1][2][3] |

Table 2: Off-Target Profile of this compound from CEREP Panel at 10 µM

| Off-Target | Percent Inhibition at 10 µM | Reference(s) |

| ADORA1 | 98.93% | [1][3][4] |

| ADORA2A | 74.96% | [1][3][4] |

| ADORA3 | 75.06% | [1][3][4] |

Experimental Protocols

Protocol 1: SMOX Enzymatic Activity Assay (HyperBlue Assay)

This protocol is a general guideline for measuring SMOX activity using a fluorescence-based assay that detects hydrogen peroxide, a product of the SMOX reaction.

Materials:

-

Recombinant human SMOX enzyme

-

This compound and JNJ-4545

-

Spermine (substrate)

-

HyperBlue reagent

-

Horseradish Peroxidase (HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and JNJ-4545 in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Add 10 µL of recombinant SMOX enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a substrate mix containing spermine, HyperBlue reagent, and HRP in assay buffer.

-

Add 10 µL of the substrate mix to each well to initiate the reaction.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound binds to SMOX in a cellular context.

Materials:

-

Cells expressing SMOX

-

This compound and JNJ-4545

-

Cell lysis buffer

-

PBS

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents (antibodies against SMOX and loading control)

Procedure:

-

Treat cultured cells with this compound, JNJ-4545, or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and divide them into aliquots in PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.

-

Lyse the cells by freeze-thawing.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SMOX at each temperature by Western blotting.

-

Quantify the band intensities and generate a melting curve. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.

Mandatory Visualizations

Caption: The SMOX metabolic pathway and the inhibitory action of this compound.

Caption: Simplified signaling pathways for off-target adenosine receptors.

Caption: A logical workflow for troubleshooting this compound off-target effects.

References